Vutiglabridin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:

Hydroxylation: Introduction of hydroxyl groups to increase solubility.

Ethoxylation: Addition of ethoxy groups to improve bioavailability.

Cyclization: Formation of a pyranochromen ring to enhance stability.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Use of batch reactors for controlled reaction conditions.

Purification: Multi-step purification processes including crystallization and chromatography.

Quality Control: Rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Vutiglabridin undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced to form more stable compounds.

Substitution: Undergoes substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

Vutiglabridin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.

Biology: Investigated for its role in modulating enzymes like PON1 and PON2.

Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.

Mechanism of Action

Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Glabridin: The natural compound from which vutiglabridin is derived.

Resveratrol: Another compound known for its antioxidant properties.

Curcumin: A compound with anti-inflammatory and antioxidant effects

Uniqueness

This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .

Biological Activity

Vutiglabridin (VUTI) is a synthetic small molecule derived from glabridin, currently in clinical trials for obesity and related metabolic disorders. Its biological activity is primarily linked to its modulation of paraoxonase-1 (PON1) and paraoxonase-2 (PON2), which are enzymes associated with lipid metabolism, mitochondrial function, and oxidative stress reduction. This article synthesizes recent findings on VUTI's biological activities, supported by data tables and case studies.

1. Modulation of Paraoxonases:

this compound has been shown to interact with PON1 and PON2, enhancing their activity and stability. PON1 is known for its antioxidant properties, while PON2 plays a crucial role in mitochondrial function and lipid metabolism.

- PON1 Interaction:

- PON2 Interaction:

Research Findings

Recent studies have highlighted VUTI's potential in various contexts:

Case Study: Neuroprotection in Parkinson's Disease Models

A study demonstrated that VUTI improved mitochondrial activity in neuronal cells exposed to neurotoxic agents. Mice treated with VUTI showed a significant restoration of mitochondrial function compared to controls. The drug concentration in the brain was notably higher than in plasma, indicating effective blood-brain barrier penetration .

Case Study: Non-Alcoholic Steatohepatitis (NASH)

In models of NASH, VUTI treatment led to a marked reduction in liver steatosis and fibrosis. The therapeutic effects were attributed to enhanced PON2 activity, which promoted autophagy and reduced oxidative stress .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 1 | p < 0.01 |

| Plasma PON1 Activity (U/mL) | 10 ± 1 | 15 ± 2 | p < 0.05 |

| Liver Steatosis (%) | 40 ± 5 | 20 ± 3 | p < 0.01 |

Table 2: Mitochondrial Function Assessment

| Treatment | Mitochondrial Membrane Potential (ΔΨm) | ATP Production (nmol/mg protein) | Oxidative Stress Marker (DCF-DA Fluorescence) |

|---|---|---|---|

| Control | Low | 50 ± 5 | High |

| This compound | High | 80 ± 10 | Low |

Properties

CAS No. |

1800188-47-9 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

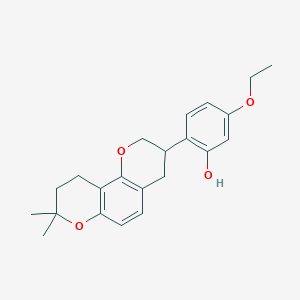

IUPAC Name |

2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |

InChI |

InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |

InChI Key |

IUXJXQLTUMGHHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.